3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c1-12-5-7-14(8-6-12)24-17-16(10-21-24)19(27)23(11-20-17)22-18(26)13-3-2-4-15(9-13)25(28)29/h2-11H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIQTLNIUDMHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a substituted benzamide, followed by nitration and subsequent cyclization to form the pyrazolo[3,4-d]pyrimidine ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial synthesis might also incorporate advanced techniques like microwave-assisted synthesis or catalytic processes to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds similar to 3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have been evaluated for their ability to inhibit tumor cell proliferation.
Case Study: Antitumor Efficacy
In a study published in Molecules, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity, making these compounds promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. Pyrazole derivatives have shown effectiveness against a range of bacterial strains.
Case Study: Antimicrobial Screening
A study focused on synthesizing novel pyrazole derivatives, including those based on the structure of this compound, reported significant antibacterial activity against Gram-positive bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Recent research has suggested that pyrazolo[3,4-d]pyrimidine compounds may possess anti-inflammatory properties.
Data Table: Biological Activities of Pyrazolo Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Similar Derivative | Antimicrobial | |
| Related Compound | Anti-inflammatory |
Catalytic Applications
The unique structure of pyrazolo compounds allows them to act as ligands in various catalytic processes.
Insights into Catalysis
Research indicates that pyrazole-based ligands can facilitate reactions in organic synthesis, particularly in the formation of carbon-carbon bonds. Their ability to stabilize metal complexes enhances catalytic efficiency .
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with its closest analogs:
Key Observations :
- Substituent Position : The nitro group’s position (ortho, meta, or para) significantly impacts electronic properties and steric interactions. For example, 2-nitro derivatives () may exhibit different binding affinities compared to 3-nitro analogs due to spatial orientation .
- Halogen vs.
- Linker Modifications : Replacing benzamide with a propanamide linker () reduces molecular weight and alters pharmacokinetic profiles .
Key Findings :
- Benzamide vs. Urea Derivatives : Urea-linked pyrazolopyrimidines () demonstrate stronger anticancer activity than benzamide analogs, likely due to enhanced hydrogen-bonding capabilities .
- Nitro Group Role : Nitro substituents may act as electron-withdrawing groups, stabilizing interactions with enzymatic active sites (e.g., USP7 in ) .
- Target Selectivity: The p-tolyl group in the target compound may improve selectivity for cancer-associated targets over normal cells, as seen in structurally related molecules .
Biological Activity
3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its antitumor, anti-inflammatory, and antibacterial effects, supported by relevant case studies and research findings.
- Molecular Formula : C₁₉H₁₃N₅O₄
- Molecular Weight : 363.34 g/mol
- CAS Number : 899966-69-9
The biological activity of this compound primarily stems from its ability to interact with various molecular targets involved in critical cellular processes. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in inhibiting kinases and other enzymes implicated in cancer progression and inflammation.
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent antitumor properties. A study demonstrated that compounds similar to this compound effectively inhibit the BRAF(V600E) mutation, a common driver in melanoma. The structure-activity relationship (SAR) analysis highlighted that modifications at the benzamide moiety significantly enhance efficacy against cancer cell lines .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests its potential use in treating inflammatory diseases .
Antibacterial Properties
The antibacterial activity of this compound was evaluated against various strains of bacteria. Results indicated significant inhibition of growth against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
